What is the chemical structure of Arborinine?
What is the chemical structure of Arborinine?
An In-depth Technical Guide to the Chemical Profile of Arborinine
Introduction
Arborinine is a naturally occurring acridone alkaloid predominantly isolated from various plant species of the Rutaceae family, such as Glycosmis parva, Ruta graveolens, and Teclea gerrardii.[1][2] Structurally, it belongs to the acridine class of compounds.[3] This molecule has garnered significant interest within the scientific community due to its wide spectrum of pharmacological activities. Research has demonstrated its potential as an anticancer, antimicrobial, antifeedant, and antioxidant agent.[2] Notably, its mechanism of action in certain cancers involves the inhibition of Lysine Demethylase 1A (LSD1), highlighting its potential in epigenetic therapy.[4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, biological activities, and experimental protocols related to Arborinine.
Chemical Structure and Physicochemical Properties
Arborinine is systematically named 1-hydroxy-2,3-dimethoxy-10-methylacridin-9(10H)-one.[6] It is a solid compound soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
Chemical Identifiers
-
IUPAC Name: 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one[3]
Figure 1: 2D Chemical Structure of Arborinine.
Table 1: Physicochemical Properties of Arborinine
| Property | Value | Reference |
| Molecular Weight | 285.29 g/mol | [1][6] |
| Melting Point | 175 - 177 °C | [1][3] |
| Boiling Point | 508.4 °C (Predicted) | [1] |
| Appearance | Powder | [7] |
| Solubility | Soluble in Chloroform, DMSO, Acetone, etc. | [7] |
Biological Activity and Mechanism of Action
Arborinine exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It acts as a potent inhibitor of Lysine Demethylase 1A (KDM1A/LSD1), an enzyme often overexpressed in various cancers, including clear-cell renal cell carcinoma (ccRCC).[4][5]
Anticancer Activity
Arborinine has demonstrated cytotoxicity against numerous cancer cell lines, including multidrug-resistant ones.[7] Its inhibitory action on LSD1 leads to an increase in histone methylation marks (H3K4me1/2, H3K9me1/2), which alters gene expression.[4] A key downstream effect of LSD1 inhibition by Arborinine is the decreased expression of Ubiquitin-conjugating enzyme E2O (UBE2O).[5] This cascade of events ultimately induces cell cycle arrest, primarily at the S phase, and promotes apoptosis.[4][5][7]
Other Biological Activities
Beyond its anticancer effects, Arborinine has shown moderate anti-hepatitis C virus (HCV) activity and mild antibacterial properties.[7] It also functions as an antifeedant against certain insect larvae and inhibits acetylcholinesterase.[2][7]
Table 2: Summary of Arborinine Biological Activity (IC₅₀ Values)
| Target/Cell Line | Activity | IC₅₀ Value | Reference |
| Anticancer | |||
| 786O (ccRCC) | Proliferation | 20.92 µM (72h) | [4] |
| A498 (ccRCC) | Proliferation | 27.01 µM (72h) | [4] |
| 769P (ccRCC) | Proliferation | 14.94 µM (72h) | [4] |
| Caki1 (ccRCC) | Proliferation | 30.26 µM (72h) | [4] |
| OSRC2 (ccRCC) | Proliferation | 17.37 µM (72h) | [4] |
| CCRF-CEM (Leukemia) | Cytotoxicity | 31.77 µM | [7] |
| CEM/ADR5000 (Leukemia) | Cytotoxicity | 3.55 µM | [7] |
| Antiviral | |||
| Hepatitis C Virus (HCV) | Replication | 6.4 ± 0.7 µg/mL | [7] |
| Enzyme Inhibition | |||
| Acetylcholinesterase | Inhibition | 34.7 ± 71 µM | [2] |
Experimental Protocols
The evaluation of Arborinine's biological activity involves a variety of standard and advanced laboratory techniques.
Synthesis Overview
The total synthesis of Arborinine can be achieved through a process where the key steps involve an Ullmann condensation followed by cyclization using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[2] This provides a reliable method for obtaining the compound for research purposes, complementing its extraction from natural sources.
Cytotoxicity and Apoptosis Assays
A common workflow to determine the anticancer effects of Arborinine involves treating cancer cell lines with the compound and subsequently measuring cell viability and apoptosis induction.
Methodology: Resazurin Reduction Assay for Cytotoxicity [7]
-
Cell Plating: Seed cancer cells (e.g., CCRF-CEM) in 96-well plates at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of Arborinine to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for approximately 4 hours. Viable, metabolically active cells will reduce non-fluorescent blue resazurin to fluorescent pink resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.
Methodology: Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]
-
Cell Treatment: Treat cells with Arborinine at a concentration around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining:
-
For Cell Cycle: Stain cells with a solution containing propidium iodide (PI) and RNase.
-
For Apoptosis: Use an Annexin V-FITC/PI double staining kit according to the manufacturer's protocol.
-
For Mitochondrial Membrane Potential (MMP): Stain with a cationic dye such as JC-1.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells. Analyze the shift in fluorescence for MMP.
Conclusion
Arborinine is a pharmacologically significant acridone alkaloid with a well-defined chemical structure. Its potent anticancer activities, particularly through the inhibition of the epigenetic modifier LSD1, make it a compelling candidate for further investigation in drug development. The availability of synthetic routes and established protocols for evaluating its biological effects provides a solid foundation for researchers and scientists to explore its therapeutic potential in oncology and beyond.
References
- 1. Arborinine | 5489-57-6 | XA163699 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Arborinine | C16H15NO4 | CID 5281832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arborinine [webbook.nist.gov]
- 7. Arborinine | CAS:5489-57-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
